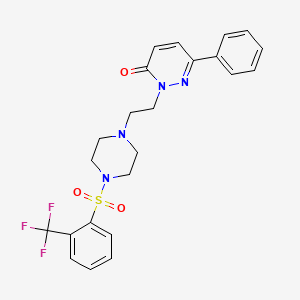
6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23F3N4O3S and its molecular weight is 492.52. The purity is usually 95%.
BenchChem offers high-quality 6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent . Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing the progression of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound’s derivatives have shown promising results in reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, indicating a potential to develop as neuroprotective agents .
Anti-neuroinflammatory Agent
Inflammation of the nervous system can lead to or exacerbate neurodegenerative conditions. The compound’s derivatives have demonstrated significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-alpha in human microglia cells . This suggests a potential application in treating diseases characterized by neuroinflammation.
Antitumor Activity
Pyrimidine derivatives, including this compound, have been explored for their antitumor activity . They have been evaluated for antiproliferative activity against various human cancer cell lines . Some derivatives have shown better antitumor activity than traditional chemotherapy agents, indicating their potential use as novel anticancer drugs .
Apoptosis Induction in Cancer Cells
The compound has been associated with inducing apoptosis in cancer cells, particularly in a concentration-dependent manner . This is a valuable trait for anticancer agents, as it helps to eliminate cancer cells selectively without harming healthy cells.
Cell Cycle Arrest
Another potential application is the ability to induce cell cycle arrest in cancer cells. By halting the cell cycle, the compound can prevent the proliferation of cancer cells, providing another mechanism by which it could be used in cancer treatment .
Reactive Oxygen Species Accumulation
The compound has been found to promote the accumulation of reactive oxygen species in cancer cells . This can lead to oxidative stress within the cells, which can further induce cell death or make the cancer cells more susceptible to other treatments.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress response .
Mode of Action
For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in inflammation .
Biochemical Pathways
The compound may affect several biochemical pathways. It may inhibit the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . These pathways are involved in various cellular processes, including inflammation, cell death, and stress response .
Result of Action
The compound may exhibit neuroprotective and anti-inflammatory properties . It may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may protect neuronal cells from damage and inflammation .
properties
IUPAC Name |
6-phenyl-2-[2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O3S/c24-23(25,26)19-8-4-5-9-21(19)34(32,33)29-15-12-28(13-16-29)14-17-30-22(31)11-10-20(27-30)18-6-2-1-3-7-18/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFDGLXPZDYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2998280.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2998281.png)
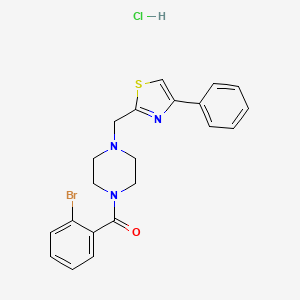
![[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate](/img/structure/B2998286.png)
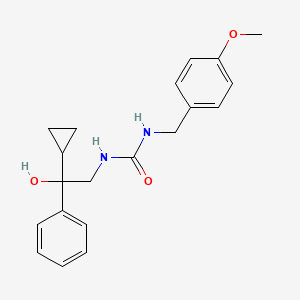
![2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2998290.png)
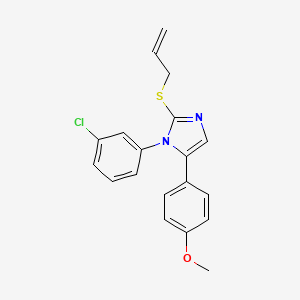
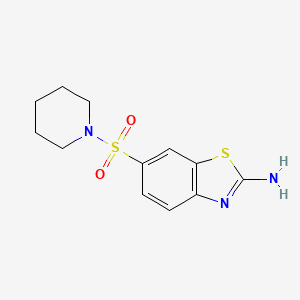
![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)

![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)
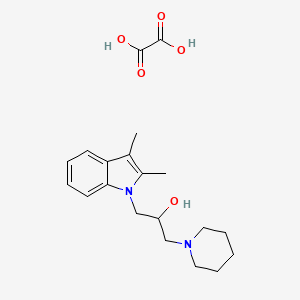

![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)